4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one, commonly referred to as 4,4,4-TF-1-3-MPA, is a synthetic compound used in a variety of scientific research applications. It is a pyrazole derivative with a trifluoromethyl group at the 4-position, as well as an azetidin-1-yl group at the 3-position. This compound is of particular interest due to its unique properties and potential for use in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
4,4,4-TF-1-3-MPA has a variety of scientific research applications. It has been used in the study of various biological systems, including the study of protein-protein interactions, enzyme inhibition, and cell signaling. It has also been used as a tool to study the structure-activity relationships of various compounds, as well as to develop new therapeutic agents. Additionally, 4,4,4-TF-1-3-MPA has been used in the study of drug metabolism, as well as in the development of new drug delivery systems.
Wirkmechanismus
Target of Action
The primary targets of the compound “4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one” are currently unknown. The compound is structurally similar to some pyrazole derivatives, which are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Some reports suggest that similar compounds may inhibit the oxidation of certain substrates in isolated mitochondria
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . One compound, in particular, displayed superior antipromastigote activity .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,4,4-TF-1-3-MPA in laboratory experiments has several advantages. It is relatively stable and can be stored for extended periods of time. Additionally, it is easy to synthesize and can be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It is not water-soluble and can be difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4,4,4-TF-1-3-MPA in scientific research. These include further study of its mechanism of action, further exploration of its potential therapeutic applications, and further research into its potential use in drug delivery systems. Additionally, there is potential for the use of 4,4,4-TF-1-3-MPA in the study of various diseases and disorders, as well as in the development of new drugs and drug delivery systems. Finally, further research into the structure-activity relationships of this compound may lead to the development of new compounds with improved properties.
Synthesemethoden
4,4,4-TF-1-3-MPA can be synthesized by a variety of methods. The most common method involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid ethyl ester with 1-chloro-3-trifluoromethylazetidine in the presence of a base. This reaction yields 4,4,4-TF-1-3-MPA as the main product, with a yield of up to 94%. Other methods for the synthesis of 4,4,4-TF-1-3-MPA include the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with 1-chloro-3-trifluoromethylazetidine in the presence of a base, as well as the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid ethyl ester with 1-chloro-3-trifluoromethylazetidine in the presence of a base.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-9-4-16-18(5-9)8-10-6-17(7-10)11(19)2-3-12(13,14)15/h4-5,10H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTDYVLKPGSPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.